

## what is (S)-GNA-T-phosphoramidite chemical structure

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Compound of Interest		
Compound Name:	(S)-GNA-T-phosphoramidite	
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# Chemical Structure of (S)-GNA-T-phosphoramidite

**(S)-GNA-T-phosphoramidite** is a chemically modified nucleoside analog used in the solid-phase synthesis of GNA oligonucleotides.[1] GNA is an unnatural nucleic acid analog characterized by a simple, acyclic three-carbon glycol backbone linked by phosphodiester bonds.[2][3] This simplified backbone distinguishes it from the natural deoxyribose and ribose sugar backbones of DNA and RNA, respectively.[3]

The nomenclature "(S)-GNA-T-phosphoramidite" can be broken down as follows:

- (S)-: This prefix denotes the stereochemistry at the single chiral center of the glycol (propylene glycol) backbone.[3][4] The "(S)" enantiomer, along with its "(R)" counterpart, can form stable, right-handed helical duplexes.[2][5]
- GNA: Stands for Glycol Nucleic Acid, indicating the type of nucleic acid analog.[2]
- T: Represents the nucleobase thymine, which is attached to the glycol backbone.
- Phosphoramidite: This refers to the reactive phosphine-containing group that enables the coupling of the GNA monomer to a growing oligonucleotide chain during synthesis.[6][7] Specifically, it is typically a 2-cyanoethyl phosphoramidite.[2][7]



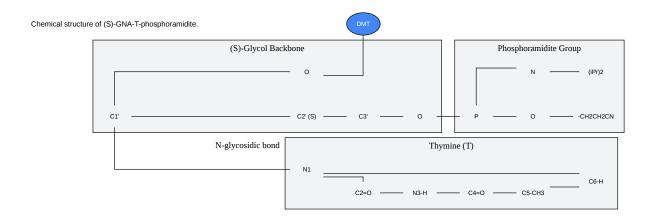
The molecule also features a dimethoxytrityl (DMT) protecting group on the primary hydroxyl of the glycol unit, which is removed at the beginning of each coupling cycle in solid-phase synthesis.

**Chemical Data Summary** 

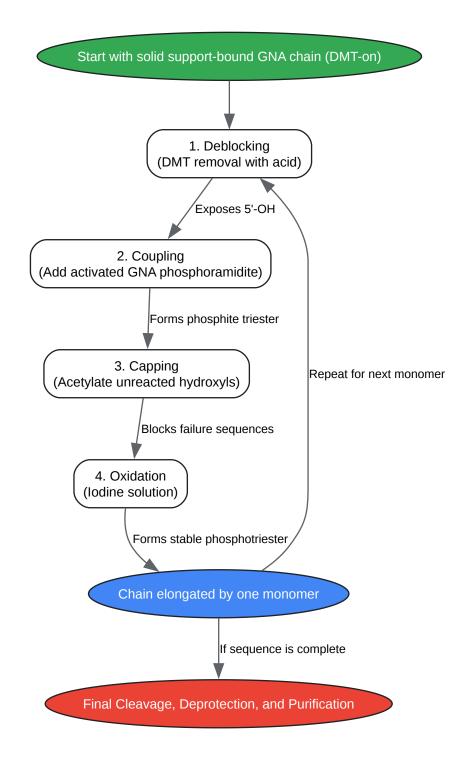
Property	Value	Reference
Chemical Name	(S)-GNA-T-phosphoramidite	[8]
CAS Number	168332-13-6	[1][8][9]
Molecular Formula	C38H47N4O7P	[1][8][9]
Molecular Weight	702.78 g/mol	[1][9]
SMILES	C(OCINVALID-LINK CN1C(=O)NC(=O)C(C)=C1) (C2=CC=C(OC)C=C2) (C3=CC=C(OC)C=C3)C4=CC =CC=C4	[8]

### **Structural Diagram**









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